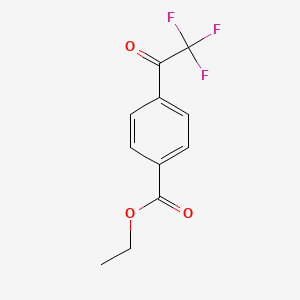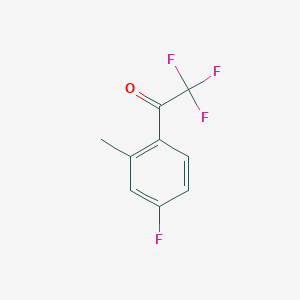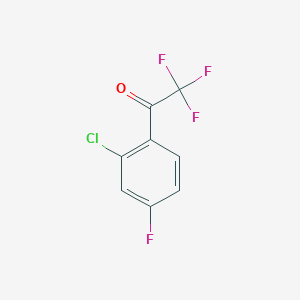
7-(2-Fluorophenyl)-7-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluorophenylacetic acid” is a compound with the molecular formula C8H7FO2 . It has a molecular weight of 154.14 g/mol . Another related compound is “2-Fluorophenylboronic acid” with the molecular formula C6H6BFO2 .
Synthesis Analysis
While specific synthesis methods for “7-(2-Fluorophenyl)-7-oxoheptanoic acid” are not available, there are studies on the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of “2-Fluorophenylacetic acid” includes a fluorophenyl group attached to an acetic acid . The InChIKey for this compound is RPTRFSADOICSSK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluorophenylacetic acid” include a molecular weight of 154.14 g/mol, XLogP3 of 1.5, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 2 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 7-(2-Fluorophenyl)-7-oxoheptanoic acid is utilized as an intermediate in the synthesis of various biologically active compounds, particularly in anticancer drug development. A study demonstrated an efficient synthesis method for compounds including elements similar to 7-(2-Fluorophenyl)-7-oxoheptanoic acid, optimizing the synthesis process and confirming the structure through NMR and MS spectrum analysis (Zhang et al., 2019).
- The compound has been used in the synthesis of methyl 7-oxoheptanoate, a key intermediate for prostaglandin synthesis. This process has been refined over time to improve efficiency (Ballini & Petrini, 1984).
Biomedical Applications
- Research on compounds similar to 7-(2-Fluorophenyl)-7-oxoheptanoic acid has led to the development of novel immunosuppressants. A study outlined synthetic routes to a related compound, which is a novel immunosuppressant, highlighting its potential in medical applications (Chujo et al., 2001).
- Derivatives of similar compounds have been investigated for their role as analgesics, particularly in modulating the transient receptor potential vanilloid 1 (TRPV1), indicating potential applications in pain management (Liu et al., 2018).
Chemical Analysis and Pharmacological Studies
- Research involving compounds similar to 7-(2-Fluorophenyl)-7-oxoheptanoic acid has also focused on understanding their structure-activity relationships, especially in the context of antibacterial agents. This involves analyzing the impact of different substituents on the compound's biological activity (Matsumoto et al., 1984).
Molecular Synthesis and Characterization
- The compound's derivatives have been used in the synthesis of novel phthalocyanines, which have applications in materials science and as dyes. This research involved preparing derivatives with specific functional groups and characterizing them using various spectroscopic methods (Alemdar et al., 2009).
Anticancer Research
- In anticancer research, derivatives of 7-(2-Fluorophenyl)-7-oxoheptanoic acid have been synthesized and evaluated for their antiproliferative activity, showing potential as therapeutic agents against specific types of cancer (Nurieva et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
7-(2-fluorophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWWPSJUUVJZCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645343 |
Source


|
| Record name | 7-(2-Fluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Fluorophenyl)-7-oxoheptanoic acid | |
CAS RN |
898766-55-7 |
Source


|
| Record name | 2-Fluoro-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Fluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














